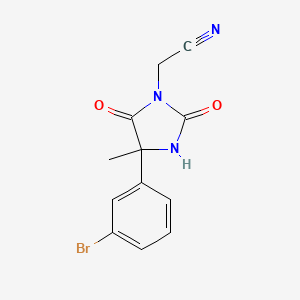
5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid is a synthetic organic compound characterized by its unique structure, which includes an ethoxycarbonyl group, a fluorine atom, a methyl group, and a sulfonic acid group attached to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Ethoxycarbonyl Group Addition: The ethoxycarbonyl group is typically introduced through esterification reactions using ethyl chloroformate.
Sulfonation: The sulfonic acid group is added through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate esters or sulfonamides.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonate esters, while reduction can produce sulfonyl derivatives.
Applications De Recherche Scientifique
5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the fluorine atom can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-sulfonic acid: Similar structure but lacks the fluorine atom.
4-Fluoro-1-methyl-1H-pyrrole-3-sulfonic acid: Similar structure but lacks the ethoxycarbonyl group.
5-(Ethoxycarbonyl)-1-methyl-1H-pyrrole-3-sulfonic acid: Similar structure but lacks the fluorine atom.
Uniqueness
The presence of both the fluorine atom and the ethoxycarbonyl group in 5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid makes it unique compared to its analogs
Propriétés
Formule moléculaire |
C8H10FNO5S |
|---|---|
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
5-ethoxycarbonyl-4-fluoro-1-methylpyrrole-3-sulfonic acid |
InChI |
InChI=1S/C8H10FNO5S/c1-3-15-8(11)7-6(9)5(4-10(7)2)16(12,13)14/h4H,3H2,1-2H3,(H,12,13,14) |
Clé InChI |
KBRBQFMCBXAAQY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=CN1C)S(=O)(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4R)-4-[(3,4-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13359512.png)


![1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B13359524.png)
![2-{[5-(4-chlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359530.png)

![6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359542.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359550.png)
![6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359556.png)
![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13359564.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359571.png)


